molecular formula C27H24O18 B2403022 1,2,3-Tri-O-galloyl-beta-D-glucose CAS No. 84415-91-8

1,2,3-Tri-O-galloyl-beta-D-glucose

Cat. No.: B2403022
CAS No.: 84415-91-8
M. Wt: 636.471
InChI Key: MACFXELYCBWKGT-VFTFQOQOSA-N
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Description

1,2,3-Tri-O-galloyl-beta-D-glucose is a naturally occurring hydrolyzable tannin. It is a polyphenolic compound found in various plants, particularly in tea leaves and other medicinal herbs. This compound is known for its significant medicinal properties, including anti-inflammatory, antioxidant, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid or its derivatives. One common method involves the esterification of glucose with gallic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and requires several hours to complete .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, filtration, and purification using techniques like high-performance liquid chromatography (HPLC). This method ensures the isolation of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-O-galloyl-beta-D-glucose undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.

    Esterification: The compound can form esters with other acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

    Esterification: Catalysts such as sulfuric acid or enzymes can be used to promote esterification reactions.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Hydrolysis: Gallic acid and glucose.

    Esterification: Various esters depending on the reacting acid.

Scientific Research Applications

1,2,3-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,3-Tri-O-galloyl-beta-D-glucose is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share similar polyphenolic structures but differ in the number and position of galloyl groups, which influence their specific activities and applications.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACFXELYCBWKGT-VFTFQOQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345780
Record name 1,2,3-Tri-O-galloyl-beta-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84415-91-8
Record name 1,2,3-Tri-O-galloyl-beta-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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